molecular formula C16H19N B14720666 N,N-diethyl-2-phenylaniline CAS No. 6590-79-0

N,N-diethyl-2-phenylaniline

Katalognummer: B14720666
CAS-Nummer: 6590-79-0
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: BLROTFZIXNUYOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-2-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group attached to an aniline structure, with two ethyl groups substituted at the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-phenylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation of the aniline nitrogen.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as the purification of starting materials, controlled addition of reagents, and efficient separation of the product from by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethyl-2-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Secondary amines.

    Substitution: Brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-2-phenylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N-diethyl-2-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the phenyl and ethyl groups influences its binding affinity and specificity towards different molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-diethyl-1-phenylaniline: Similar structure but with the phenyl group attached at a different position.

    N,N-dimethyl-2-phenylaniline: Similar structure but with methyl groups instead of ethyl groups.

    N-phenylaniline: Lacks the ethyl groups, leading to different chemical properties.

Uniqueness

N,N-diethyl-2-phenylaniline is unique due to the presence of both ethyl groups and the specific positioning of the phenyl group

Eigenschaften

CAS-Nummer

6590-79-0

Molekularformel

C16H19N

Molekulargewicht

225.33 g/mol

IUPAC-Name

N,N-diethyl-2-phenylaniline

InChI

InChI=1S/C16H19N/c1-3-17(4-2)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3

InChI-Schlüssel

BLROTFZIXNUYOC-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=CC=C1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.